(2S,3S)-1,4-Dichlorobutane-diol Sulfate

Chiral Synthesis Enantiomeric Excess Optical Purity

Chiral C4 synthons with defined stereochemistry are often difficult to source, delaying asymmetric synthesis campaigns. (2S,3S)-1,4-Dichlorobutane-diol Sulfate (CAS 190850-76-1) provides a pre-configured (2S,3S) backbone with a reactive cyclic sulfate and two chloromethyl handles, enabling direct construction of enantiopure building blocks. • Stereospecific ring-opening installs two contiguous stereocenters in one step • Direct precursor to (S,S)-DuPhos ligands for asymmetric hydrogenation • Serves as chiral auxiliary, phase-transfer catalyst precursor, and derivatizing agent Supplied as an off-white solid (≥95%), stored at -20°C, and shipped under temperature control for global delivery.

Molecular Formula C4H6Cl2O4S
Molecular Weight 221.06 g/mol
CAS No. 190850-76-1
Cat. No. B017382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S)-1,4-Dichlorobutane-diol Sulfate
CAS190850-76-1
Synonyms(4S,5S)-4,5-Bis(chloromethyl)-1,3,2-dioxathiolane 2,2-dioxide; _x000B_(4S-trans)-4,5-Bis(chloromethyl)-1,3,2-dioxathiolane 2,2-dioxide; 
Molecular FormulaC4H6Cl2O4S
Molecular Weight221.06 g/mol
Structural Identifiers
SMILESC(C1C(OS(=O)(=O)O1)CCl)Cl
InChIInChI=1S/C4H6Cl2O4S/c5-1-3-4(2-6)10-11(7,8)9-3/h3-4H,1-2H2/t3-,4-/m1/s1
InChIKeyRIWLWZZVVQCXJG-QWWZWVQMSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S,3S)-1,4-Dichlorobutane-diol Sulfate Overview


(2S,3S)-1,4-Dichlorobutane-diol Sulfate (CAS 190850-76-1), also known by its IUPAC name (4S,5S)-4,5-bis(chloromethyl)-1,3,2-dioxathiolane 2,2-dioxide, is a chiral cyclic sulfate with the molecular formula C4H6Cl2O4S and a molecular weight of 221.06 g/mol . Classified within chiral reagents and sulfur/selenium compounds, it is a solid at room temperature, soluble in chloroform, dichloromethane, ethyl acetate, and methanol, and requires storage at -20°C . This compound serves as a specialized synthetic building block and chiral auxiliary in organic synthesis, particularly for the preparation of enantiomerically pure pharmaceuticals and fine chemicals .

Why (2S,3S)-1,4-Dichlorobutane-diol Sulfate Is Irreplaceable


The (2S,3S) stereochemistry and the presence of the cyclic sulfate group are both essential for its function as a chiral building block. Simple substitution with the non-sulfated diol, its racemic mixture, or other chiral cyclic sulfates would lead to a loss of enantiomeric purity in downstream products or entirely different reactivity profiles. For instance, the racemic 1,4-dichloro-2,3-butanediol (CAS 2419-73-0) lacks the cyclic sulfate's electrophilic reactivity, while a different chiral cyclic sulfate, such as (R,R)-1,4-diol cyclic sulfate, would produce the opposite enantiomer in asymmetric syntheses [1]. These structural differences are not interchangeable and directly impact the stereochemical outcome and yield of target molecule syntheses.

(2S,3S)-1,4-Dichlorobutane-diol Sulfate Selection Evidence


Enantiomeric Purity

The primary differentiation is its defined (2S,3S) stereochemistry, which ensures the production of a single enantiomer in asymmetric syntheses. Replacing it with a racemic mixture IS NOT acceptable because it would yield a racemic product, halving the yield of the desired enantiomer and introducing an often difficult-to-remove impurity. The target compound is supplied as a single, defined enantiomer, which is standard for chiral building blocks of this class, whereas the common and less expensive analog 1,4-dichloro-2,3-butanediol (CAS 2419-73-0) is typically a racemic mixture . While precise enantiomeric excess (ee) values for commercial batches of this specific compound are not publicly available in primary literature, its classification as a 'Chiral Reagent' by major suppliers implies a high enantiomeric purity typical for such research chemicals .

Chiral Synthesis Enantiomeric Excess Optical Purity

Cyclic Sulfate vs. Diol Reactivity

The key functional difference is the presence of the cyclic sulfate group. This moiety acts as a potent electrophile, enabling direct nucleophilic displacement reactions, unlike the parent diol (2S,3S)-1,4-dichlorobutane-2,3-diol (CAS 139165-54-1). The cyclic sulfate can be opened by various nucleophiles (e.g., amines, alkoxides) under mild conditions, a reactivity that the diol does not possess without prior activation [1]. While specific rate constants for this compound are absent in the literature, the well-established chemistry of cyclic sulfates allows for this class-level inference: the target compound is a reactive electrophilic building block, while its diol analog requires initial activation (e.g., conversion to a leaving group) for similar transformations.

Electrophilic Reactivity Nucleophilic Substitution Cyclic Sulfate

Chiral Phospholane Ligand Synthesis

A patent by Burk (1992) explicitly claims and exemplifies the use of chiral 1,4-diol cyclic sulfates, a class to which our target compound belongs, as precursors for the preparation of chiral phospholane ligands [1]. These ligands are crucial for asymmetric hydrogenation catalysts. The use of a specific (S,S) or (R,R) cyclic sulfate dictates the absolute configuration of the resulting chiral phospholane, such as DuPhos, which directly controls the enantioselectivity of catalytic reactions. While the patent covers a class of compounds, the (2S,3S) isomer is the direct precursor required to access specific (S,S)-phospholane ligands. Using the (2R,3R) isomer would lead to the opposite ligand enantiomer, a critical distinction in asymmetric synthesis.

Asymmetric Catalysis Chiral Phospholanes Ligand Synthesis

Solubility Profile

Vendor specifications report that (2S,3S)-1,4-Dichlorobutane-diol Sulfate is soluble in chloroform, dichloromethane, ethyl acetate, and methanol . This solubility profile is advantageous for common synthetic transformations compared to the parent diol (2S,3S)-1,4-dichlorobutane-2,3-diol (CAS 139165-54-1), which is also soluble in similar solvents , but offers no reactivity advantage. The key differentiator remains the pre-installed electrophilic sulfate group, which is compatible with these solvents. No solubility data for alternative chiral cyclic sulfates (e.g., bis(phenyl) analogs) are available for a direct comparison, but this profile ensures good handling in standard laboratory settings.

Solubility Formulation Process Chemistry

Applications of (2S,3S)-1,4-Dichlorobutane-diol Sulfate


Chiral Bis(phospholane) Ligand Synthesis

This compound is directly applicable as a chiral precursor for synthesizing (S,S)-configured DuPhos and related bis(phospholane) ligands. The defined (2S,3S) stereochemistry ensures the correct absolute configuration in the final ligand, which is critical for achieving high enantioselectivity in asymmetric hydrogenation reactions as described in foundational patents [1].

Enantioselective Pharmaceutical Intermediates

Its role as a chiral C4-building block enables the asymmetric synthesis of complex molecules. The cyclic sulfate's inherent electrophilicity allows for stereospecific nucleophilic ring-opening to install two contiguous stereocenters in a single step, a common strategy for synthesizing enantiomerically pure pharmaceutical intermediates [2].

Chiral Ionic Liquids and Organocatalysts

The two chloromethyl groups serve as versatile handles for further functionalization. Nucleophilic substitution with tertiary amines or phosphines can yield chiral quaternary ammonium or phosphonium salts. These chiral ionic liquids or phase-transfer catalysts have applications in asymmetric organocatalysis, leveraging the compound's rigid chiral scaffold .

Chiral Derivatizing Agents

The compound's combination of strong electrophilicity and UV/Vis-inactive saturated backbone makes it a potential candidate for developing new chiral derivatizing agents. It can react with amine or alcohol analytes to form diastereomers, which can then be separated by standard HPLC methods for enantiomeric excess determination .

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